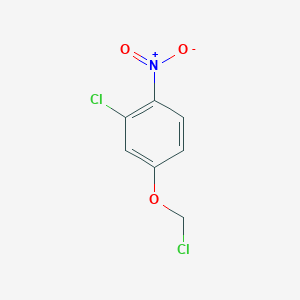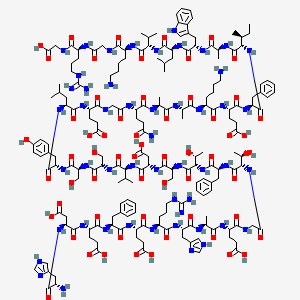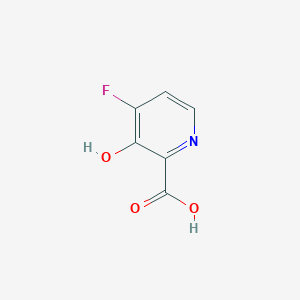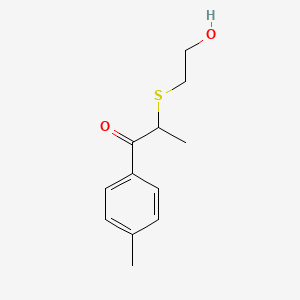
2-Chloro-4-(chloromethoxy)-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(chloromethoxy)-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2), a chloro group (-Cl), and a chloromethoxy group (-OCH2Cl) attached to a benzene ring
Métodos De Preparación
The synthesis of 2-Chloro-4-(chloromethoxy)-1-nitrobenzene can be achieved through several synthetic routes. One common method involves the nitration of 2-chloro-4-(chloromethoxy)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Another method involves the chlorination of 2-chloro-4-methoxy-1-nitrobenzene using thionyl chloride or phosphorus pentachloride under reflux conditions .
Industrial production methods for this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency and safety of the production process.
Análisis De Reacciones Químicas
2-Chloro-4-(chloromethoxy)-1-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups on the benzene ring make it susceptible to nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst, or using chemical reductants like tin(II) chloride and hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Aplicaciones Científicas De Investigación
2-Chloro-4-(chloromethoxy)-1-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(chloromethoxy)-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and chloromethoxy groups can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function and activity .
Comparación Con Compuestos Similares
2-Chloro-4-(chloromethoxy)-1-nitrobenzene can be compared with other similar compounds, such as:
2-Chloro-4-nitrophenol: This compound has a similar structure but lacks the chloromethoxy group.
2-Chloro-5-nitrophenol: Another related compound, differing in the position of the nitro group.
4-Chloro-2-nitrophenol: This compound has the chloro and nitro groups in different positions on the benzene ring.
The presence of the chloromethoxy group in this compound imparts unique chemical properties, making it distinct from these similar compounds and expanding its range of applications.
Propiedades
Fórmula molecular |
C7H5Cl2NO3 |
|---|---|
Peso molecular |
222.02 g/mol |
Nombre IUPAC |
2-chloro-4-(chloromethoxy)-1-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO3/c8-4-13-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 |
Clave InChI |
CKWHAQFOUWYUFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCCl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13647554.png)

![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647560.png)


![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol](/img/structure/B13647590.png)

![3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13647607.png)
![2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide](/img/structure/B13647609.png)

![2-Chloro-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B13647612.png)

![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647615.png)
